9H-Carbazol-3,6-diamin

Übersicht

Beschreibung

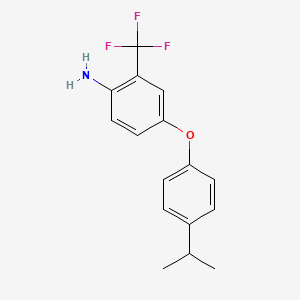

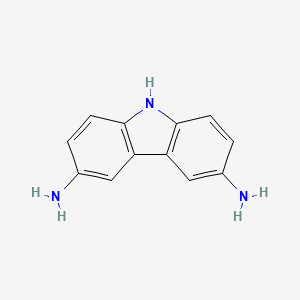

9H-Carbazole-3,6-diamine is a derivative of carbazole, a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of two amine groups at the 3 and 6 positions of the carbazole nucleus. Carbazole and its derivatives are of significant interest due to their utility in various fields such as material science, medicinal chemistry, and supramolecular chemistry .

Synthesis Analysis

The synthesis of 9H-carbazole derivatives has been explored through various methods. An efficient protocol for the preparation of 9H-carbazoles, including 9H-carbazole-3,6-diamine, involves photostimulated SRN1 substitution reactions. This method allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions, with yields up to 96% . Another approach for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be a precursor to the diamine, uses a catalytic high-yielding procedure followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 9H-carbazole-3,6-diamine is based on the carbazole skeleton, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. The diamine functionality introduces additional reactivity and potential for further chemical modifications, making it a versatile building block for the synthesis of polymers and other complex molecules .

Chemical Reactions Analysis

Carbazole derivatives, including 9H-carbazole-3,6-diamine, can undergo various chemical reactions due to the presence of reactive amine groups. These diamines have been used to synthesize novel soluble aromatic polyimides through poly-condensation reactions with dianhydrides such as Pyromelitic dianhydride (PMDA) and 2,2′,3,3′-biphenyl tetracarboxylic dianhydride (BPDA) . The reactivity of the amine groups also allows for the formation of copolyimides when reacted with other diamines and dianhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazole-3,6-diamine derivatives are influenced by the substituents attached to the carbazole core. For instance, the introduction of electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra of these compounds . The electrochemical properties are also affected by the nature of the substituents, with 3,6-substituted carbazoles showing reversible oxidation and potential affected by the substituents . The solubility and thermal stability of polymers derived from these diamines are excellent, with some polymers showing high thermal stability with a temperature of 5% weight loss under nitrogen atmosphere over 400 °C .

Wissenschaftliche Forschungsanwendungen

CO2-Abscheidung und Wasseraufbereitung

3,6-Diaminocarbazol wurde bei der Synthese neuer fester Sorptionsmaterialien für die Sanierung der Umwelt eingesetzt. Diese Materialien, bezeichnet als CCF-1, CCF-2 und CCF-3, weisen eine hohe CO2-Aufnahme auf und sind effektiv bei der Entfernung toxischer Metallionen aus Wasser, wie Blei, Chrom, Arsen, Nickel, Kupfer und Quecksilber. Sie zeigen auch vielversprechende Ergebnisse bei der Adsorption gängiger organischer Schadstoffe aus Abwasser .

Gasbarrierematerialien

Auf Carbazol basierende Polymere, die unter Verwendung von 3,6-Diaminocarbazol synthetisiert wurden, wurden aufgrund ihrer hervorragenden Gasbarriereeigenschaften entwickelt. Diese Materialien sind besonders nützlich in Anwendungen, die hohe Barrieren gegenüber Wasserdampf und Sauerstoff erfordern, wie z. B. flexible AMOLED-Displays. Die Polymere zeigen eine bemerkenswerte thermische Stabilität und geringe Gasdurchlässigkeit, was entscheidend ist, um Korrosion in elektronischen Geräten zu verhindern .

Fluoreszierende Sonden zur DNA-Detektion

Die Verbindung wurde in Pyrrolidinyl-Peptid-Nukleinsäure (acpcPNA) eingebaut, um fluoreszierende Sonden zu erzeugen. Diese DAC-modifizierten acpcPNAs können stabile Hybride mit komplementärer DNA bilden und zeigen beim Binden signifikante Fluoreszenzanreicherungen, was sie zu potenziellen Kandidaten für die DNA-Sequenzbestimmung macht .

Optoelektronische Anwendungen

Polymere auf Basis von 3,6-Diaminocarbazol werden ausgiebig auf ihre einzigartigen optischen und elektronischen Eigenschaften untersucht. Sie werden bei der Herstellung von Geräten wie organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) verwendet. Die strukturelle Anpassungsfähigkeit von Carbazol mit der 3,6-Substitution erhöht die Stabilität und die Triplett-Energie, was für optoelektronische Geräte von Vorteil ist .

Synthese von Polyimiden mit hoher Barriere

Ein neuartiges Diamin, das Carbazol- und Amidgruppen trägt, das aus 3,6-Diaminocarbazol hergestellt wurde, wurde verwendet, um Polyimid mit hoher Barriere zu erhalten. Dieses Polyimid zeigt hervorragende Barriereleistungen gegenüber Sauerstoff und Wasserdampf sowie hohe thermische Stabilität, was es für Substrate in flexiblen elektronischen Geräten geeignet macht .

Molekularsimulation und Strukturanalyse

3,6-Diaminocarbazol spielt auch eine zentrale Rolle in molekularen Simulationen, um die Auswirkungen der Polymerstruktur auf die Barriereeigenschaften zu verstehen. Die Einführung von Carbazol- und Amidgruppen verbessert die Kettenordnung und Steifigkeit und verstärkt die zwischenmolekulare Kraft von Polyimid, was wiederum die Kristallinität und die Gasdiffusion beeinflusst .

Synthese von Carbazol-basierten Liganden

Die Verbindung wird bei der Synthese von Carbazol-3,6-dicarboxylat-Liganden verwendet. Diese Liganden haben potenzielle Anwendungen in der Koordinationschemie und der Entwicklung von metallorganischen Gerüsten (MOFs), die in der Katalyse, Gasspeicherung und Trenntechnologien nützlich sind .

Spektroskopische Studien

Dichtefunktionaltheorie (DFT) und experimentelle Studien mit 3,6-Diaminocarbazol tragen zum Verständnis der Struktur und der spektroskopischen Eigenschaften von Materialien bei. Diese Studien sind unerlässlich für die Konstruktion von Materialien mit bestimmten optischen und elektronischen Eigenschaften .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Zukünftige Richtungen

Carbazole-based compounds, including 9H-Carbazole-3,6-diamine, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on improving the synthesis methods and exploring more applications of these compounds .

Wirkmechanismus

Target of Action

The primary target of 9H-Carbazole-3,6-diamine is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histones and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

9H-Carbazole-3,6-diamine interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation status of histones, which can affect gene expression and result in various cellular changes .

Biochemical Pathways

The inhibition of HDAC by 9H-Carbazole-3,6-diamine affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The p53 protein is a tumor suppressor that regulates the cell cycle and acts as a guardian of the genome. When activated, it can lead to cell cycle arrest, senescence, or apoptosis .

Result of Action

The action of 9H-Carbazole-3,6-diamine results in significant molecular and cellular effects. It has been shown to have a strong inhibitory effect on HDAC 1 . This leads to increased cell apoptosis, associated with the upregulation of caspase activities . It also exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 .

Eigenschaften

IUPAC Name |

9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUWQOJQGCZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235336 | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86-71-5 | |

| Record name | 3,6-Diaminocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-CARBAZOLE-3,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that 9H-Carbazole-3,6-diamine can intercalate into the base pairs of DNA []. This interaction is supported by findings from absorption spectroscopy, EB-DNA displacement assays, circular dichroism studies, thermal denaturation analyses, and viscosity measurements. Additionally, the compound exhibits electrostatic interactions with the phosphate backbone of the DNA helix. Notably, 9H-Carbazole-3,6-diamine can promote the cleavage of plasmid pBR322 [], suggesting potential applications in DNA manipulation and therapy.

A: 9H-Carbazole-3,6-diamine (also known as 3,6-Diaminocarbazole) has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. The structure consists of a carbazole core with amino groups substituted at the 3 and 6 positions. While specific spectroscopic data is not extensively detailed in the provided abstracts, techniques like NMR, IR, and UV-Vis spectroscopy are commonly used for structural characterization of similar compounds [, , ].

A: Polyimides incorporating 9H-Carbazole-3,6-diamine as a building block generally exhibit high thermal stability. For example, a study found that polyimides derived from 9H-Carbazole-3,6-diamine and 4,4‘-(hexafluoroisopropylidene)diphthalic anhydride did not show glass transition temperatures prior to thermal decomposition in air []. This suggests their suitability for high-temperature applications.

A: Yes, 9H-Carbazole-3,6-diamine is a versatile building block for polymers with tailored properties. For instance, it has been incorporated into copolyimides containing tetraphenylporphyrin, leading to enhanced photosensitivity compared to solely doped films []. This highlights the potential for tuning material properties through controlled incorporation of 9H-Carbazole-3,6-diamine.

A: The introduction of specific substituents on the 9H-Carbazole-3,6-diamine core significantly influences its fluorescence properties. For example, attaching N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl groups to the 3,6-diamino positions yielded a compound with a maximum fluorescence peak at 448 nm upon excitation at 380 nm []. This demonstrates the possibility of tuning emission wavelengths through structural modifications.

A: Yes, derivatives of 9H-Carbazole-3,6-diamine, particularly those featuring N,N,N′,N′‐tetraphenyl substitution on the 3,6-diamino positions, have shown promise as electron donors in TADF emitters [, , , ]. These materials demonstrate efficient TADF characteristics, including small singlet-triplet energy gaps and high photoluminescence quantum yields, making them attractive for OLED applications.

A: Studies have explored modifying the electron-donating strength of 9H-Carbazole-3,6-diamine by introducing various substituents. For instance, incorporating dimethoxycarbazole, ditolylamine, or bis(4-methoxyphenyl)amine groups at the 3,6-diamino positions led to a red-shift in emission maxima, demonstrating the tunability of the donor strength [].

A: Yes, researchers have explored 9H-Carbazole-3,6-diamine derivatives as potential HTMs in perovskite solar cells. A study showcased star-shaped carbazole molecules with a 3,6-diaminocarbazole core and various aliphatic side chains as effective HTMs, achieving power conversion efficiencies comparable to devices using spiro-OMeTAD [].

A: Research suggests that incorporating methoxy groups on the diphenylamine moieties of 9H-Carbazole-3,6-diamine-based HTMs positively influences their performance in solid-state DSSCs []. This is attributed to the impact of the methoxy group on the HTM's thermal, electronic, and electrochemical properties, ultimately leading to improved photovoltaic conversion efficiency.

A: While the provided research primarily focuses on synthesis and material properties, it is crucial to consider the environmental impact of 9H-Carbazole-3,6-diamine and its derivatives. Future studies should address aspects such as ecotoxicological effects, biodegradability, and strategies for responsible waste management [, ] to ensure sustainable applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)